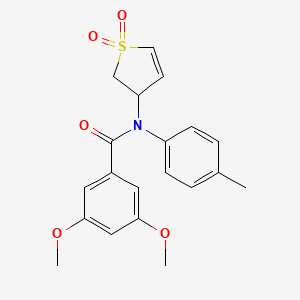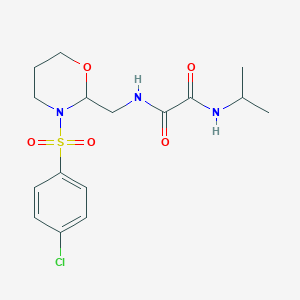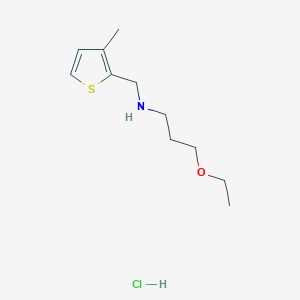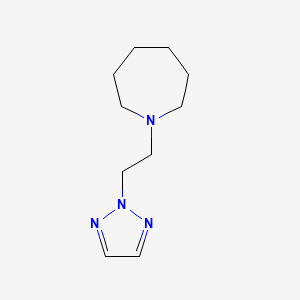
(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid”, also known as MNPA, is a chemical compound with the molecular formula C13H14N2O5 and a molecular weight of 278.26 . It has attracted significant attention in the scientific community due to its potential applications in various fields of research and industry.
Synthesis Analysis
The synthesis of morpholines, such as MNPA, has been a subject of recent advances. These compounds are typically synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Special attention is paid to the syntheses performed in a stereoselective manner and using transition metal catalysis .Molecular Structure Analysis
The MNPA molecule contains a total of 35 bonds. There are 21 non-H bonds, 10 multiple bonds, 4 rotatable bonds, 4 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic tertiary amine, 1 aromatic nitro group, and 1 hydroxyl group .Physical And Chemical Properties Analysis
MNPA has a molecular formula of C13H14N2O5 and a molecular weight of 278.26 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Crystal Structures and Proton-Transfer Compounds
Research on compounds structurally related to (E)-3-(2-morpholino-5-nitrophenyl)-2-propenoic acid, such as 5-nitrosalicylic acid (5-nsa) and its proton-transfer compounds with morpholine, reveals intricate crystal structures and solid-state packing structures. These structures are characterized by hydrogen-bonding interactions, leading to polymers with potential applications in material science and molecular engineering (Smith et al., 2005).
Organotin(IV) Carboxylates and Antitumor Activity
Organotin(IV) carboxylates derived from (E)-3-(2-nitrophenyl) propenoic acid have been synthesized and characterized. These compounds, exhibiting unique crystal structures and antitumor activities, suggest potential in cancer research and treatment (Liu et al., 2011).
Nucleofugality in Aminolysis Reactions
Studies on the nucleofugality ratio in aminolysis reactions involving compounds like O-(4-cyanophenyl) O-(3-nitrophenyl) thionocarbonate with morpholine offer insights into reaction mechanisms. These insights are crucial for understanding chemical reaction dynamics, which could be relevant in pharmaceutical synthesis and organic chemistry (Montecinos et al., 2017).
Water-Mediated Three-Component Reactions
A novel approach using water as a solvent for the synthesis of compounds like ethyl (E)-3-[2-(morpholino-1-yl)-5-nitrophenyl]acrylate demonstrates an environmentally friendly method for creating intermediates for kinase inhibitors. This method emphasizes the importance of green chemistry in drug development (Xu et al., 2015).
Synthesis of Bioactive Compounds
Compounds like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one are significant intermediates in synthesizing biologically active compounds, highlighting the role of these compounds in the development of new pharmaceuticals and therapeutics (Wang et al., 2016).
Corrosion Inhibition
Yttrium 3-(4-nitrophenyl)-2-propenoate, structurally related to this compound, has been studied as an effective corrosion inhibitor, suggesting potential applications in materials science and engineering (Nam et al., 2016).
Propiedades
IUPAC Name |
(E)-3-(2-morpholin-4-yl-5-nitrophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-13(17)4-1-10-9-11(15(18)19)2-3-12(10)14-5-7-20-8-6-14/h1-4,9H,5-8H2,(H,16,17)/b4-1+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEJGXBPLQVDBTF-DAFODLJHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)


![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-7-hydroxy-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2574904.png)



![N-(3-chlorophenyl)-2-[(4-methoxyphenyl)imino]-1,3-thiazolane-3-carbothioamide](/img/structure/B2574909.png)

![3-Iodo-7-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2574911.png)
![(Z)-4-fluoro-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2574912.png)

![N'-(2,4-Difluorophenyl)-N-[(1-thiophen-3-ylcyclopropyl)methyl]oxamide](/img/structure/B2574918.png)